N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a methylsulfanyl group at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide moiety via a methylene bridge. The bromophenyl group enhances lipophilicity and may influence receptor binding, while the methylsulfanyl substituent could modulate metabolic stability .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4OS/c1-28-20-25-24-18(26(20)17-4-2-16(22)3-5-17)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHNYDZERHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with a bromophenyl group and a methylsulfanyl group. The final step involves the attachment of the adamantane-1-carboxamide moiety.
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization with bromophenyl and methylsulfanyl groups: This step often involves nucleophilic substitution reactions.
Attachment of the adamantane-1-carboxamide moiety: This is typically done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
General Principles of Triazole Chemistry
Triazoles, including 1,2,4-triazoles, are versatile heterocyclic compounds known for their stability and reactivity. They can undergo various chemical transformations, including substitution, oxidation, and reduction reactions. The presence of nitrogen atoms in the triazole ring allows for deprotonation and subsequent reactions with electrophiles or nucleophiles .
2.1. Substitution Reactions
Triazoles can participate in substitution reactions, particularly at the C5 position, where functional groups can be introduced or modified. For example, the sulfanyl group in the compound of interest could be replaced with other nucleophiles under appropriate conditions.
2.2. Oxidation Reactions
Oxidation reactions are common for triazoles, especially when they contain susceptible functional groups like methylsulfanyl. Oxidizing agents such as hydrogen peroxide can convert the methylsulfanyl group into a sulfonyl group, altering the compound's properties.
2.3. Reduction Reactions
Reduction reactions can also modify the triazole ring or its substituents. For instance, reducing agents like sodium borohydride (NaBH4) might reduce certain functional groups attached to the triazole ring.
Potential Chemical Reactions
Given the structure of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, several potential chemical reactions can be proposed:
-
Substitution of the Bromine Atom : The bromine atom on the phenyl ring could be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
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Oxidation of the Methylsulfanyl Group : The methylsulfanyl group could be oxidized to form a sulfonyl group, potentially enhancing the compound's solubility or biological activity.
-
Hydrolysis of the Carboxamide Group : The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Data Tables
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Substitution | Palladium catalyst, nucleophile | Introduction of new functional groups |
| Oxidation | Oxidizing agents (e.g., H2O2) | Conversion of methylsulfanyl to sulfonyl |
| Reduction | Reducing agents (e.g., NaBH4) | Reduction of certain functional groups |
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity:
The triazole moiety in this compound has been associated with antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, making triazoles effective antifungal agents. Research indicates that derivatives of triazoles exhibit varying degrees of activity against fungal strains such as Candida and Aspergillus species .
Antimicrobial Properties:
Studies have shown that compounds containing the triazole ring demonstrate significant antimicrobial activity. The presence of the bromophenyl and methylsulfanyl groups enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against a range of bacterial pathogens .
Anticancer Potential:
Recent investigations suggest that compounds similar to N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have highlighted the potential for triazole derivatives to inhibit tumor growth in vitro and in vivo .
Agricultural Applications
Fungicides:
The structural characteristics of this compound position it as a candidate for development as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The compound's ability to interfere with fungal growth could be harnessed to protect various agricultural products from fungal pathogens .
Plant Growth Regulators:
There is emerging evidence that certain triazole compounds can act as plant growth regulators, influencing plant development and stress responses. This application could enhance crop yield and resilience under adverse environmental conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Triazole Ring | Antifungal | Inhibits ergosterol biosynthesis |
| Bromophenyl Group | Antimicrobial | Enhances lipophilicity |
| Methylsulfanyl Group | Anticancer | Modulates apoptosis pathways |
| Adamantane Core | Stability | Provides structural rigidity |
Case Studies
Several case studies have been documented regarding the applications of similar triazole compounds:
- Case Study 1: A study demonstrated that a triazole derivative exhibited potent antifungal activity against resistant strains of Candida albicans, highlighting its potential as a therapeutic agent .
- Case Study 2: Research into a series of triazole compounds indicated significant anticancer effects on breast cancer cell lines, suggesting that modifications to the triazole structure can enhance biological activity .
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, potentially interacting with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing 1,2,4-Triazole Derivatives
describes 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl) and their alkylthio derivatives. Key comparisons include:
- Substituent Effects: Replacing the adamantane-1-carboxamide group in the target compound with a simpler adamantane-1-yl moiety (as in ) reduces molecular complexity but may decrease binding affinity due to the absence of the carboxamide hydrogen-bond donor.
- Biological Activity : The adamantane-triazole derivatives in demonstrated antihypoxic activity in rat models, with alkylthio chains enhancing efficacy. The target compound’s methylsulfanyl group may similarly improve bioavailability, though its specific activity remains unstudied .
- Physical Properties :
| Compound | Melting Point (°C) | Solubility (n-butanol) |
|---|---|---|
| 5-(Adamantane-1-yl)-4-methyltriazole | 162–164 | High |
| Target Compound | Not reported | Likely moderate |
Bromophenyl-Substituted Triazole Analogs
and –9 highlight the role of bromophenyl positioning and additional substituents:
- Bromine Position : The target compound’s para-bromophenyl group contrasts with the meta-bromophenyl in ’s 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine. The para position may enhance steric complementarity in target binding, as seen in improved anticancer activity for para-substituted analogs .
- Pyridinyl vs. Adamantane: –9 describes acetamide derivatives with pyridinyl groups (e.g., 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide).
Methylsulfanyl vs. Other Thioether Substituents
- Methylsulfanyl (SMe) : The target compound’s SMe group is smaller than the alkylthio chains (e.g., butylthio, pentylthio) in ’s derivatives. Shorter chains may reduce membrane permeability but minimize off-target interactions .
- Thiophene-Benzoyl Groups: ’s N-[4-(aminosulfonyl)phenyl]-2-anilino-4-phenyl-thiophene-5-benzoyl-3-carboxamide uses a benzoyl-thiophene system instead of triazole. The triazole’s smaller size may improve solubility but reduce aromatic stacking interactions .
Biological Activity
N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Molecular Characteristics
- Molecular Weight : 449.39 g/mol
- CAS Number : 694466-40-5
- Functional Groups : Triazole, bromophenyl, methylthio, adamantane carboxamide.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit varying degrees of antimicrobial activity. For instance, studies have evaluated the in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicate that compounds similar to this compound possess promising antimicrobial properties.
| Compound | Activity | Target Organisms |
|---|---|---|
| d1 | Active | E. coli |
| d2 | Active | S. aureus |
| d3 | Active | C. albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research utilizing the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| d6 | 12.5 | MCF7 |
| d7 | 8.0 | HCT116 |
Molecular docking studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms. The structure-activity relationship indicates that modifications in the triazole ring and the adamantane moiety can significantly influence the binding affinity and biological efficacy.
Study 1: Antimicrobial Evaluation
A study published in MDPI assessed various triazole derivatives for their antimicrobial properties using a turbidimetric method. The results indicated that compounds with a bromophenyl group exhibited enhanced activity against both bacterial and fungal strains compared to their unsubstituted analogs .
Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of adamantane-linked triazole derivatives. The study revealed that modifications in the alkyl side chains significantly affected their cytotoxicity against MCF7 cells, with certain derivatives demonstrating IC50 values lower than those of standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves cyclization of hydrazine-carbothioamide intermediates in an alkaline medium. Key steps include:
- Intermediate Preparation : React adamantane-1-carboxylic acid hydrazide with methylisothiocyanate in methanol to form 2-(adamantane-1-yl)-N-methylhydrazinecarbothioamide .
- Cyclization : Boil the intermediate with KOH in water for 1 hour, followed by neutralization with acetic acid to yield the triazole-thione core .
- Alkylation : Introduce the methylsulfanyl group by reacting the triazole-thione with methyl iodide in n-butanol under basic conditions (NaOH) .
Q. Optimization Tips :
- Use a 1:1 molar ratio of haloalkane to triazole-thione to minimize side products.
- Recrystallize from n-butanol or dioxane-water (20:1) to enhance purity .
Table 1 : Typical Physical-Chemical Constants for Analogous Triazole Derivatives
| Property | Value Range |
|---|---|
| Melting Point | 160–220°C |
| Solubility (n-butanol) | 10–50 mg/mL |
| Yield After Recrystallization | 65–85% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., adamantane methylene protons at δ 1.6–2.1 ppm and triazole protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, C-Br at 550–600 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., adamantane cage geometry and triazole planarity) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 500–550) .
Advanced Research Questions
Q. How can molecular docking and DFT studies predict binding affinity with target enzymes like carbonic anhydrase?
Methodological Answer:
- Molecular Docking :
- DFT Calculations :
Example Finding : Analogous triazole-adamantane derivatives show binding energies of −8.2 to −9.5 kcal/mol with carbonic anhydrase IX, correlating with IC values of 12–45 nM .
Q. How should researchers address contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?
Methodological Answer:
- Step 1 : Verify assay conditions (e.g., pH, cofactors) to ensure enzyme activity. For example, carbonic anhydrase assays require Zn and CO saturation .
- Step 2 : Cross-validate with orthogonal models:
- Step 3 : Perform pharmacokinetic profiling (e.g., plasma half-life, BBB penetration) to identify bioavailability limitations .
Case Study : A derivative with 80% in vitro enzyme inhibition showed only 30% efficacy in vivo due to poor solubility. Formulation with PEG-400 improved bioavailability by 2.5-fold .
Q. What crystallographic strategies resolve structural ambiguities in adamantane-triazole hybrids?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from dioxane/water (20:1) to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
- Refinement : Apply SHELXL to model disorder in the adamantane moiety (common due to rotational flexibility) .
Q. Key Metrics :
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor Selection : Include logP, polar surface area, and Hammett constants for substituents (e.g., Br vs. Cl) .
- Model Training : Use partial least squares (PLS) regression on datasets of IC values and descriptors.
- Validation : Apply leave-one-out cross-validation (Q > 0.6 indicates robustness) .
Example : A QSAR model predicted that replacing methylsulfanyl with ethylsulfanyl increases carbonic anhydrase inhibition by 15% (validated experimentally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
